3-(Piperidin-4-yl)indoline is a compound that merges the structural characteristics of indoline and piperidine. Indoline consists of a fused bicyclic structure featuring a six-membered benzene ring and a five-membered nitrogen-containing ring, while piperidine is a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential biological activities, which may include applications in medicinal chemistry and material science.
The compound has been synthesized and studied in various research contexts, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis often involves reactions between indole derivatives and piperidine.
3-(Piperidin-4-yl)indoline is classified under organic compounds, specifically as an indole derivative with potential pharmacological properties. It is also categorized as a nitrogen-containing heterocyclic compound.
The synthesis of 3-(Piperidin-4-yl)indoline typically employs several methods, with the Mannich reaction being one of the most common. This reaction involves the condensation of indole with formaldehyde and a piperidine derivative to yield the desired product.
The molecular formula for 3-(Piperidin-4-yl)indoline is , with a molecular weight of 242.36 g/mol. The structural representation can be described using various notations:
The compound exhibits distinct features due to its fused ring systems, which contribute to its chemical reactivity and biological interactions.
3-(Piperidin-4-yl)indoline can undergo several chemical transformations:
Common reagents and conditions used in these reactions include:
The products formed from these reactions vary based on the specific conditions applied during synthesis .
The physical properties of 3-(Piperidin-4-yl)indoline include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 242.36 g/mol |
Melting Point | Not specified |
Solubility | Varies with solvent |
These properties are essential for understanding its behavior in various chemical environments and potential applications in drug formulation.
3-(Piperidin-4-yl)indoline has several scientific uses:
The strategic integration of piperidine and indoline pharmacophores represents a deliberate effort to overcome limitations of single-heterocycle drug candidates. Piperidine's entry into medicinal chemistry dates to the isolation of piperine from black pepper (Piper nigrum), noted for its bioavailability-enhancing properties and diverse bioactivities [9]. Concurrently, indoline scaffolds gained prominence through natural products like the vasodilator indirubin and synthetic derivatives such as the antihypertensive pindolol [6]. The intentional hybridization of these systems emerged in the early 2000s, driven by advances in synthetic methodologies like Buchwald-Hartwig amination and reductive cyclization techniques. These innovations enabled the systematic exploration of structure-activity relationships (SAR) in hybrid architectures [4].
Table 1: Evolution of Piperidine-Indoline Hybrid Therapeutics
Time Period | Development Milestone | Representative Compound | Therapeutic Area |
---|---|---|---|
1990-2000 | Isolated pharmacophore studies | Piperine (piperidine), Pindolol (indoline) | Bioavailability modulation, Cardiovascular |
2000-2010 | Early hybrid scaffolds | N-Benzyl-3-(piperidin-4-yl)indoline | CNS disorders |
2010-Present | Targeted hybrid therapeutics | Kinase inhibitors (e.g., CDK2/BRAF-targeted hybrids) | Oncology |
The hybrid's ascendancy accelerated when studies revealed synergistic effects: Indoline's planar aromatic system enabled stacking interactions with protein targets, while the piperidine's basic nitrogen and conformational flexibility improved target engagement and blood-brain barrier permeability. This was exemplified in the 2012 discovery of dual 5-HT/DA receptor modulators for schizophrenia, where the 3-(piperidin-4-yl)indoline core outperformed non-hybrid analogs in binding affinity and selectivity [5] [9].
The piperidin-4-yl group confers unique three-dimensional spatial positioning and electronic properties critical for target binding. Unlike 2- or 3-substituted piperidines, the 4-position enables optimal vector orientation of substituents due to its equatorial preference in chair conformations. X-ray crystallographic studies of bound ligands reveal that the piperidine nitrogen (pKa ~10-11) frequently participates in salt bridge formation with aspartate or glutamate residues in biological targets, while the C-4 substituent occupies adjacent hydrophobic pockets [1] [5].
Table 2: Stereochemical and Bioisosteric Advantages of Piperidin-4-yl Group
Structural Feature | Functional Impact | Comparative Advantage Over Other Positions |
---|---|---|
Axial-equatorial equilibrium | Adaptive target binding | Superior to rigid 3,5-disubstituted analogs |
Protonatable nitrogen (pKa ~11) | Ionic bonding with Asp/Glu residues | Higher basicity than pyrrolidine (pKa ~11.3 vs 10.8) |
C-4 stereogenicity | Enantioselective target engagement | Distinct from non-chiral N1-substituted derivatives |
Sp³-hybridized carbon | Enhanced three-dimensional coverage | Better coverage than planar pyridin-4-yl analogs |
The group serves as a conformationally constrained bioisostere for flexible amine chains. In serotonin receptor modulators, 3-(piperidin-4-yl)indoline exhibits 10-fold greater potency than its N-piperidinylmethylindoline counterpart due to reduced entropic penalty upon binding [5]. Its stereochemical complexity enables enantioselective pharmacology: (R)-enantiomers of kinase inhibitor hybrids show 50-fold greater BRAF V600E inhibition than (S)-counterparts by optimally positioning the indoline system in the ATP-binding pocket [10]. Computational analyses confirm that the piperidin-4-yl group increases ligand efficiency (ΔLE = +0.35) and polar surface area (PSA ≈ 30 Ų) without excessive lipophilicity, striking an optimal balance for CNS penetration and oral bioavailability [4] [8].
The 3-(piperidin-4-yl)indoline scaffold demonstrates exceptional polypharmacology, modulating disease-relevant pathways through three primary mechanisms:
Enzyme Inhibition
Receptor Modulation
Epigenetic Regulation
Table 3: Biological Targets of Optimized Hybrid Derivatives
Target Class | Specific Target | Biological Effect | Hybrid Structural Features | Potency (IC₅₀/Kᵢ) |
---|---|---|---|---|
Kinases | BRAF V600E | Antiproliferative | 5-CF₃-indoline, N-arylpiperidine | 40 nM |
Cholinesterases | AChE/BChE | Cognitive enhancement | 3-Indoline, N-benzylpiperidine | 0.26-0.46 μM |
GPCRs | 5-HT₂A/D₂ receptors | Antipsychotic | Unsubstituted indoline-piperidine | 15-22 nM |
Epigenetic regulators | HDAC6 | Apoptosis induction | Hydroxamic acid linker | 9 nM |
The scaffold's versatility enables molecular editing to fine-tune target selectivity: Electron-withdrawing indoline 5-substituents enhance kinase affinity, while N-alkylpiperidine extensions improve GPCR engagement. This adaptability positions 3-(piperidin-4-yl)indoline as a privileged template for addressing complex diseases like cancer and neurodegeneration through multi-target pharmacology [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0